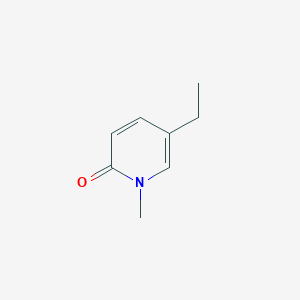

5-Ethyl-1-methylpyridin-2(1H)-one

Descripción

5-Ethyl-1-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. The substituents include a methyl group at the 1-position and an ethyl group at the 5-position. Pyridinones are versatile scaffolds in medicinal and synthetic chemistry due to their electron-rich aromatic systems and ability to participate in hydrogen bonding.

Propiedades

Fórmula molecular |

C8H11NO |

|---|---|

Peso molecular |

137.18 g/mol |

Nombre IUPAC |

5-ethyl-1-methylpyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)9(2)6-7/h4-6H,3H2,1-2H3 |

Clave InChI |

INMCFWIEXUDNTJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CN(C(=O)C=C1)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methylpyridin-2(1H)-one can be achieved through various methods. One common approach involves the alkylation of 2-pyridone with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 2-pyridone

Reagents: Ethyl bromide, methyl iodide

Conditions: Base (e.g., sodium hydride or potassium carbonate), solvent (e.g., dimethylformamide or tetrahydrofuran), temperature (e.g., 50-100°C)

Industrial Production Methods

In an industrial setting, the production of 5-Ethyl-1-methylpyridin-2(1H)-one may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 5-ethyl-1-methylpyridin-2(1H)-ol.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Ethyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Ethyl-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key attributes of 5-Ethyl-1-methylpyridin-2(1H)-one with analogs:

Key Observations:

- Electron Effects : The ethyl group in 5-Ethyl-1-methylpyridin-2(1H)-one is electron-donating, enhancing ring electron density compared to the electron-withdrawing iodo group in its halogenated analog. This difference influences reactivity in electrophilic substitution reactions .

- Molecular Weight : Halogenation (e.g., iodine) significantly increases molecular weight, impacting solubility and crystallinity .

Spectroscopic Data and Reactivity

NMR chemical shifts for pyridinone derivatives are influenced by substituents:

- 1H NMR :

- 13C NMR: The carbonyl carbon in pyridinones appears at δ 165–175 ppm. Electron-withdrawing groups (e.g., iodine) deshield adjacent carbons, shifting signals upfield .

Reactivity Highlights :

- The iodo substituent in 5-Iodo-1-methylpyridin-2(1H)-one enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable synthetic intermediate .

- The hydroxymethyl group in 5-(hydroxymethyl)-1H-pyridin-2-one can undergo oxidation to carboxylic acids or esterification, expanding its utility in derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.